Welcome to the BenchChem Online Store!
molecular formula C9H13Cl2N3 B3143666 [(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 53332-79-9

[(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Cat. No. B3143666
M. Wt: 234.12 g/mol
InChI Key: ALAGFOHTHUCTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06204282B1

Procedure details

Combine N-methyl-o-phenylenediamine (12.2 g, 100 mmol) and glycine (11.3 g, 150 mmol) in 6 N HCl (100 mL). Heat at reflux 90 hours, allow to cool, and concentrate in vacuo to 60 g. Add EtOH (50 mL) and chill at −15° C. Filter the solid and wash with cold 90% EtOH. Dissolve the blue solid in water (30 mL), add EtOH (100 mL) and treat with decolorizing charcoal. Wash the solid with 2:1 EtOH-water and concentrate filtrates in vacuo to 33 g. Add water (15 mL) and warm while adding EtOH (150 mL). Allow to cool, filter, and wash with 90% EtOH to obtain the product as blue flakes. Process the filtrate to obtain a second crop.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].[NH2:10][CH2:11][C:12](O)=O.[ClH:15]>>[ClH:15].[ClH:15].[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:9]=[C:12]1[CH2:11][NH2:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
CNC1=C(C=CC=C1)N
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 90 hours
Duration
90 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to 60 g
FILTRATION
Type
FILTRATION
Details
Filter the solid
WASH
Type
WASH
Details
wash with cold 90% EtOH
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the blue solid in water (30 mL)
ADDITION
Type
ADDITION
Details
add EtOH (100 mL)
ADDITION
Type
ADDITION
Details
treat with decolorizing charcoal
WASH
Type
WASH
Details
Wash the solid with 2:1 EtOH-water
CONCENTRATION
Type
CONCENTRATION
Details
concentrate filtrates in vacuo to 33 g
TEMPERATURE
Type
TEMPERATURE
Details
Add water (15 mL) and warm
ADDITION
Type
ADDITION
Details
while adding EtOH (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Allow to cool
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with 90% EtOH
CUSTOM
Type
CUSTOM
Details
to obtain the product as blue flakes
CUSTOM
Type
CUSTOM
Details
Process the filtrate to obtain a second crop

Outcomes

Product
Name
Type
Smiles
Cl.Cl.CN1C(=NC2=C1C=CC=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.